2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Description
Its structure features a 4-methoxyphenyl group at position 3, a phenyl group at position 7, and a thioacetamide linker substituted with a p-tolyl group. The 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine core provides rigidity, while the thioether and acetamide moieties enhance binding versatility.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-18-8-10-20(11-9-18)30-24(33)17-36-28-31-25-23(19-6-4-3-5-7-19)16-29-26(25)27(34)32(28)21-12-14-22(35-2)15-13-21/h3-16,29H,17H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYAJKZPXQCVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, thiols, and acylating agents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and automated reaction systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the pyrrolo-pyrimidine core and the aryl/alkyl groups attached to the thioacetamide moiety. Below is a comparative analysis:
*Calculated based on standard atomic weights.
Functional Implications
- Solubility and Bioavailability : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to dichlorophenyl () or chlorophenyl () analogs, which are more lipophilic .
- Binding Interactions : The p-tolyl group in the target compound may engage in hydrophobic interactions with protein targets, similar to dichlorophenyl in but with reduced steric bulk .
Lumping Strategy and Property Predictions
As per , compounds sharing the pyrrolo-pyrimidine core and thioacetamide linker may exhibit similar physicochemical properties (e.g., logP, hydrogen-bonding capacity). However, substituent-specific deviations are critical:
- The methoxy group in the target compound increases polarity compared to dichloro or alkyl analogs.
- p-Tolyl vs. dichlorophenyl substitution alters π-π stacking and toxicity profiles .
Q & A
Basic Research Question
- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays to identify primary targets .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations, comparing to reference compounds like doxorubicin .
- Specificity validation : Employ siRNA knockdown or CRISPR-Cas9 gene editing to confirm target dependency in observed bioactivity .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Advanced Research Question
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or alkyl chains) to evaluate effects on solubility and target binding .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with free-energy perturbation (FEP) calculations .
- Data integration : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity trends .
How should researchers address discrepancies in biological activity data across studies?
Advanced Research Question
- Assay standardization : Ensure consistent cell lines (e.g., ATCC-verified), passage numbers, and serum concentrations to reduce variability .
- Metabolic interference : Test for cytochrome P450-mediated degradation using liver microsomes, and adjust incubation times in vitro .
- Dose-response validation : Repeat experiments with Hill slope analysis to confirm sigmoidal curves and rule out non-specific effects at high concentrations .
What strategies improve solubility for in vivo pharmacokinetic studies?
Basic Research Question
- Co-solvent systems : Use 10% DMSO + 20% PEG-400 in saline for intravenous administration, ensuring <0.1% precipitation via dynamic light scattering (DLS) .
- Prodrug derivatization : Introduce phosphate or acetyl groups at the acetamide nitrogen to enhance aqueous solubility, with enzymatic cleavage in vivo .
How is stereochemical integrity maintained during synthesis and storage?
Advanced Research Question
- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers post-synthesis, confirmed by circular dichroism (CD) spectroscopy .
- Storage conditions : Store lyophilized compounds at -80°C under argon to prevent racemization or oxidation of the thioether group .
What analytical methods assess stability under physiological conditions?
Basic Research Question
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS/MS .
- Plasma stability : Incubate with human plasma (37°C, 1–6 hrs) and quantify intact compound using HPLC with UV detection at λ = 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
